molecular formula C21H20N2O5 B5242686 (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5242686
M. Wt: 380.4 g/mol
InChI Key: OIEFRHLNLQWCAS-OQLLNIDSSA-N
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Description

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with hydroxy, methoxy, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2,4,6-trimethylphenylhydrazine, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the methoxy group yields a hydroxyl group.

Scientific Research Applications

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the diazinane ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction.

Uniqueness

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-11-7-12(2)18(13(3)8-11)23-20(26)15(19(25)22-21(23)27)9-14-5-6-17(28-4)16(24)10-14/h5-10,24H,1-4H3,(H,22,25,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEFRHLNLQWCAS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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